2-Fluoro-4-(heptyloxy)benzoic acid

Description

Significance of Fluorinated Organic Compounds in Contemporary Materials

The strategic incorporation of fluorine into organic molecules has become a powerful tool in materials design. nih.gov Fluorinated compounds are integral to numerous technologies, finding applications as liquid crystals, specialty polymers, and advanced pharmaceuticals. nih.govsigmaaldrich.com The presence of fluorine is particularly critical in the field of liquid crystal displays (LCDs), where it is an essential component of the materials used in most modern devices. sigmaaldrich.comsigmaaldrich.com The unique electronic properties of fluorine allow for the fine-tuning of a material's dielectric anisotropy and viscosity, which are crucial performance parameters for displays. sigmaaldrich.comnist.gov

The fluorine atom possesses a unique combination of properties that makes it exceptionally useful in molecular engineering. Its high electronegativity and the low polarizability of the C-F bond can be used to create tailored molecular dipole moments, which are essential for the alignment of liquid crystals in an electric field. sigmaaldrich.comsigmaaldrich.com Furthermore, the small size of the fluorine atom allows for its introduction into a molecule without causing significant steric hindrance, which could otherwise disrupt the desired molecular packing and liquid crystalline phases. nist.gov This substitution can influence intermolecular interactions, modify conformational preferences, and enhance chemical and thermal stability, making fluorination a key strategy for creating materials with specific, predictable, and highly desirable characteristics. sigmaaldrich.comsigmaaldrich.com

Overview of Benzoic Acid Derivatives as Versatile Building Blocks

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are recognized as highly versatile building blocks in organic synthesis and material science. chemsrc.comwikipedia.orgchemeo.com The carboxyl group provides a convenient anchor point for forming larger, more complex structures through reactions like esterification and amidation. nih.gov This reactivity, combined with the stability of the benzene (B151609) ring, makes benzoic acid derivatives ideal starting points for constructing a vast array of organic compounds. In material science, they are frequently used to create the rigid core structures necessary for the formation of liquid crystals or to act as linkers in the construction of metal-organic frameworks and other supramolecular assemblies. wikipedia.org

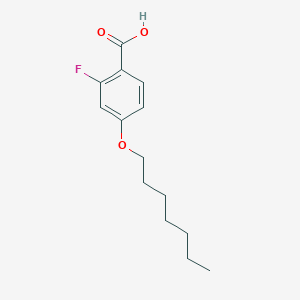

2-Fluoro-4-(heptyloxy)benzoic acid is a molecule that exemplifies the principles of functional organic chemistry, where specific atomic arrangements are designed to elicit desired properties. Its structure contains three key functional components: the benzoic acid core, a fluorine atom, and a heptyloxy (-O(CH₂)₆CH₃) group.

The benzoic acid moiety provides a rigid, planar segment and a carboxylic acid group capable of forming strong intermolecular hydrogen bonds, which often leads to the formation of dimeric structures that favor liquid crystallinity.

The fluorine atom at the ortho-position (position 2) introduces a strong dipole moment and modifies the electronic distribution of the benzene ring, which can be used to tune properties like dielectric anisotropy. sigmaaldrich.comnih.gov

The flexible heptyloxy chain at the para-position (position 4) adds to the molecule's anisotropy of shape (a rod-like character) and influences its melting point and the temperature range of any liquid crystal phases. The length of such an alkyl or alkoxy chain is a common parameter adjusted to control mesophase behavior.

The synthesis of such a molecule would typically involve multi-step organic reactions, such as the nitration of a fluorinated benzoic acid precursor, followed by reduction, or the etherification of a di-substituted phenol. This positions the compound firmly within the realm of synthetic organic chemistry aimed at creating functional materials.

Research Landscape of Liquid Crystalline and Supramolecular Materials

The field of liquid crystals has evolved significantly from fundamental discovery to the creation of highly complex, functional materials. A major area of contemporary research is the domain of supramolecular chemistry, which focuses on systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding. Hydrogen bonds are particularly important in the design of liquid crystals because they are directional and strong enough to create ordered, self-assembled structures, yet weak enough to allow for the fluidity characteristic of liquid crystalline phases.

Researchers are actively exploring how to control the self-assembly of molecules to create novel liquid crystal phases, including columnar and cubic phases, from building blocks that may not be liquid crystalline on their own. This "supramolecular approach" offers a modular and versatile strategy for designing materials with dynamic, responsive, and highly ordered nanoscale architectures.

The unique ability of liquid crystalline and supramolecular materials to self-assemble into ordered structures and respond to external stimuli (like electric fields or temperature) makes them suitable for a wide range of advanced applications. Beyond their established use in LCDs, they are being investigated for use in organic electronics, sensors, nanoporous membranes, and drug delivery systems. The theoretical framework guiding this research is based on understanding the intricate balance of intermolecular forces, molecular shape, and conformational flexibility that dictates the formation of a particular supramolecular architecture. By designing molecules with specific recognition sites and geometries, scientists can program the self-assembly process to achieve a desired material structure and function.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-heptoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FO3/c1-2-3-4-5-6-9-18-11-7-8-12(14(16)17)13(15)10-11/h7-8,10H,2-6,9H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOAUWOLMECDVNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=CC(=C(C=C1)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Chemistry of 2 Fluoro 4 Heptyloxy Benzoic Acid and Analogues

Strategies for Introducing Fluoro and Heptyloxy Moieties into Benzoic Acid Core

The assembly of the target molecule relies on the availability of key precursors that contain the desired functionalities. The primary strategies involve the separate synthesis of a 4-(heptyloxy)benzoic acid segment and a 2-fluorobenzoic acid building block, or the construction from a bifunctional precursor like 2-fluoro-4-hydroxybenzoic acid.

Synthesis of 4-(Heptyloxy)benzoic Acid Precursors

The most direct route to 4-(heptyloxy)benzoic acid involves the Williamson ether synthesis. This method starts with a p-hydroxybenzoic acid derivative, typically the ethyl ester, which is reacted with a heptyl halide in the presence of a base.

A common procedure uses ethyl p-hydroxybenzoate and n-heptyl bromide. google.com The reaction is followed by saponification of the resulting ester to yield 4-(heptyloxy)benzoic acid. prepchem.com For instance, reacting ethyl p-hydroxybenzoate with n-heptyl bromide can produce the desired product in a 40.2% yield after recrystallization. google.com

Alternative approaches focus on the synthesis of the 4-hydroxybenzoic acid core itself. Sustainable methods include the microbial synthesis of 4-hydroxybenzoic acid from L-tyrosine using a multi-enzyme cascade in Escherichia coli, which can achieve a high conversion rate. psu.edu The phenolic hydroxyl group of 4-hydroxybenzoic acid can be protected, for example by acetylation with acetic anhydride (B1165640) to form 4-acetoxybenzoic acid, before further transformations. chemicalbook.com

Table 1: Synthesis of 4-(Heptyloxy)benzoic Acid Precursor

| Starting Material | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Ethyl p-hydroxybenzoate | n-Heptyl bromide | 4-(Heptyloxy)benzoic acid | 40.2% | google.com |

| L-Tyrosine | Multi-enzyme cascade | 4-Hydroxybenzoic acid | >85% conversion | psu.edu |

Synthetic Routes for 2-Fluorobenzoic Acid Building Blocks

The introduction of a fluorine atom at the ortho position of benzoic acid requires specific synthetic strategies. 2-Fluorobenzoic acid itself serves as a fundamental building block. ossila.com However, for the synthesis of the title compound, a precursor with a hydroxyl or another functional group at the 4-position is necessary.

A key intermediate is 2-fluoro-4-hydroxybenzoic acid. One synthetic route to this compound starts from 2,4-difluorobenzoic acid. By reacting it with sodium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures, a nucleophilic aromatic substitution occurs, selectively replacing the fluorine at the 4-position with a hydroxyl group to yield 4-fluoro-2-hydroxybenzoic acid (an isomer of the required precursor). google.com A more direct precursor, 2-fluoro-4-hydroxybenzoic acid, is a known fluorinated building block used in the synthesis of more complex molecules like liquid crystals and potential pharmaceuticals. rsc.orgorgsyn.org

Other fluorinated benzoic acid analogues are synthesized through various routes. For example, 2-amino-3-fluorobenzoic acid can be prepared from 7-fluoroisatin. google.com The synthesis of 2-chloro-4-fluorobenzoic acid has also been reported, starting from m-chloroaniline through a multi-step process involving protection, formylation, oxidation, reduction, and fluorination. google.com

Advanced Synthesis of 2-Fluoro-4-(heptyloxy)benzoic acid and Related Structures

The convergence of the fluoro and heptyloxy functionalities onto a single benzoic acid molecule is achieved through multi-step synthetic protocols. These methods allow for precise control over the molecular architecture.

Multi-step Synthesis Protocols and Optimization

The most logical and efficient synthesis of this compound begins with the precursor 2-fluoro-4-hydroxybenzoic acid. rsc.orgorgsyn.org The synthesis proceeds via a Williamson ether synthesis to introduce the heptyloxy group.

The key step is the etherification of the phenolic hydroxyl group. The deprotonated phenoxide of 2-fluoro-4-hydroxybenzoic acid undergoes a nucleophilic substitution reaction with an alkyl bromide, such as heptyl bromide, under basic conditions to attach the long alkyl tail. rsc.org This reaction is analogous to the synthesis of similar alkoxybenzoic acids. For example, the synthesis of (S)-4-(2-fluorooctyloxy)benzoic acid involves the reaction of the corresponding methyl benzoate (B1203000) precursor, followed by saponification of the ester to the carboxylic acid using an aqueous/alcoholic potassium hydroxide solution. prepchem.com

A plausible multi-step synthesis for this compound is outlined below:

Esterification: The carboxylic acid of 2-fluoro-4-hydroxybenzoic acid is first protected, typically by converting it to a methyl or ethyl ester, to prevent side reactions.

Etherification: The resulting ester is then treated with heptyl bromide in the presence of a suitable base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetone (B3395972) or DMF). The mixture is heated to drive the reaction to completion.

Saponification: The final step is the hydrolysis of the ester group back to a carboxylic acid. This is typically achieved by heating the ester with a strong base like sodium hydroxide or potassium hydroxide in an aqueous alcohol solution, followed by acidification to precipitate the final product, this compound. prepchem.com

Optimization of such multi-step syntheses often involves adjusting reaction times, temperatures, and purification methods, such as column chromatography, to maximize yields and purity. prepchem.com

Functional Group Interconversion and Derivatization from the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile handle for further chemical modifications, allowing for the synthesis of a wide range of derivatives, most notably amides.

The direct reaction between a carboxylic acid and an amine is generally inefficient due to the formation of a stable and unreactive ammonium (B1175870) carboxylate salt. orgsyn.org To overcome this, coupling agents are employed to activate the carboxylic acid. rsc.org

Commonly used coupling agents include N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). google.com These reagents facilitate amide bond formation under mild, room-temperature conditions with good yields. google.com

The mechanism involves the following key steps: rsc.orgorgsyn.org

Activation: The carboxylic acid adds to the carbodiimide (B86325) (DCC or EDC), forming a highly reactive O-acylisourea intermediate. This process converts the hydroxyl group of the carboxylic acid into a good leaving group.

Nucleophilic Attack: The amine then acts as a nucleophile, attacking the carbonyl carbon of the activated intermediate.

Product Formation: A tetrahedral intermediate is formed, which then collapses, eliminating a urea (B33335) byproduct (dicyclohexylurea in the case of DCC) and forming the desired amide bond. rsc.org

This method is highly effective for coupling primary and secondary amines to form secondary and tertiary amides, respectively. orgsyn.org An alternative to using coupling agents is the initial conversion of the carboxylic acid to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which can then readily react with an amine to form the amide.

Table 2: Common Coupling Agents for Amide Bond Formation

| Coupling Agent | Full Name | Byproduct | Key Features | Reference |

|---|---|---|---|---|

| DCC | N,N'-Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) | Insoluble byproduct, easy to remove by filtration. | google.comrsc.org |

Strategies for Introduction of the Heptyloxy Group (e.g., Alkylation)

The heptyloxy group in this compound is typically introduced via a Williamson ether synthesis. byjus.comwikipedia.org This classic and versatile method involves the reaction of an alkoxide with an alkyl halide. wikipedia.org In this specific synthesis, the starting material is 2-fluoro-4-hydroxybenzoic acid. ossila.com

The hydroxyl group of 2-fluoro-4-hydroxybenzoic acid is first deprotonated with a suitable base, such as sodium hydroxide or potassium carbonate, to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking a heptyl halide (e.g., 1-bromoheptane (B155011) or 1-iodoheptane) in an SN2 reaction. byjus.comwikipedia.org The choice of a primary alkyl halide is crucial, as secondary or tertiary halides would favor elimination reactions, leading to the formation of alkenes instead of the desired ether. wikipedia.orgpw.live The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone to facilitate the SN2 mechanism.

Synthesis of Related Fluoro-alkyloxybenzoic Acid Derivatives for Comparative Studies

The synthesis of related fluoro-alkyloxybenzoic acid derivatives is of significant interest, particularly in the field of liquid crystals and materials science. ossila.comed.govnih.gov The molecular structure of these compounds, specifically the presence of a rigid core (the fluorinated benzoic acid) and a flexible alkyl chain, allows them to form liquid crystalline phases. ed.govresearchgate.net

By varying the length of the alkyloxy chain (e.g., using different alkyl halides in the Williamson ether synthesis) and the position and number of fluorine substituents on the benzene (B151609) ring, a library of compounds can be generated. ed.govnih.gov These comparative studies allow researchers to investigate structure-property relationships, such as how changes in molecular structure affect the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range over which these phases are stable. ed.govresearchgate.net For instance, the ortho-positioned fluorine atom in 2-fluoro-4-hydroxybenzoic acid derivatives is known to influence the formation of intercalated smectic phases. ossila.com The synthesis of these analogs often follows the same fundamental synthetic routes: nucleophilic aromatic substitution to introduce the fluorine and/or hydroxyl groups, followed by alkylation to add the alkyloxy tail. chemicalbook.com

Mechanistic Investigations of Key Synthetic Transformations

Understanding the mechanisms of the key reactions is vital for optimizing synthetic routes.

Williamson Ether Synthesis: This reaction proceeds via a classic SN2 mechanism. wikipedia.org The rate-determining step is the single, concerted step where the nucleophilic phenoxide attacks the electrophilic carbon of the primary alkyl halide, displacing the halide leaving group in a backside attack. byjus.comwikipedia.org The reaction's success depends on minimizing steric hindrance around the reaction center and using a good leaving group on the alkyl chain. masterorganicchemistry.com

Amide Bond Formation: In carbodiimide-mediated couplings, the mechanism begins with the carboxylic acid attacking the carbodiimide to form the O-acylisourea intermediate. wikipedia.orgacs.org In the absence of an additive like HOBt, this intermediate can either react with the amine to form the amide or undergo an intramolecular rearrangement to a stable N-acylurea byproduct. acs.org When HOBt is present, it traps the O-acylisourea to form an HOBt-ester. wikipedia.orgwikipedia.org This two-step process, where the HOBt-ester is subsequently attacked by the amine, is generally favored as it suppresses racemization. uni-kiel.de With uronium/aminium reagents like HBTU, the carboxylic acid is activated through the formation of an HOBt-ester, with tetramethylurea as a byproduct. wikipedia.orgnih.gov

Green Chemistry Approaches and Scalable Synthesis Considerations

Modern synthetic chemistry emphasizes the importance of sustainable practices, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. pnas.orgrsc.org

Continuous Flow Reactors and Solvent Recycling

Continuous Flow Reactors: Flow chemistry offers significant advantages over traditional batch processing for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). mdpi.comdrreddys.com In a flow reactor, reagents are continuously pumped and mixed in a small reactor unit, allowing for precise control over reaction parameters like temperature, pressure, and residence time. beilstein-journals.orgamt.uk This enhanced control often leads to higher yields, better selectivity, and improved safety, especially for highly exothermic or hazardous reactions. mdpi.com For a multi-step synthesis, individual flow reactors can be linked, eliminating the need to isolate and purify intermediates, thereby streamlining the process. mdpi.com This technology is well-suited for the large-scale, efficient production of compounds like this compound and its derivatives. ijsetpub.com

Advanced Spectroscopic and Diffraction Based Characterization

Vibrational Spectroscopy for Structural Elucidation and Intermolecular Interactions

Vibrational spectroscopy provides critical insights into the molecular structure and bonding within 2-Fluoro-4-(heptyloxy)benzoic acid. By analyzing the vibrational modes of the molecule, it is possible to confirm the presence of specific functional groups and to probe the nature of intermolecular forces, such as hydrogen bonds.

Fourier Transform Infrared (FTIR) Spectroscopy for Hydrogen Bond Confirmation

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups and probing the hydrogen bonding network in this compound. The formation of hydrogen-bonded dimers is a characteristic feature of carboxylic acids. This dimerization leads to a significant broadening and red-shifting of the O-H stretching vibration, typically observed in the 2500–3300 cm⁻¹ region. Concurrently, the carbonyl (C=O) stretching frequency is also affected by hydrogen bonding. In the dimeric form, the C=O stretching vibration is expected to appear at a lower wavenumber compared to the monomeric form.

For analogous fluorinated benzoic acids, studies have demonstrated the utility of FTIR in confirming such interactions. For instance, in 2,3,4-tri-fluoro-benzoic acid, a notable red shift in the O-H stretching frequency provides clear evidence for the formation of a strong doubly hydrogen-bonded dimer. sdsu.edu Similarly, for this compound, the presence of a broad O-H absorption band and a shifted C=O stretching band in its FTIR spectrum would serve as definitive confirmation of the hydrogen-bonded dimeric structure in the solid state. The analysis of mixtures containing 4-pentoxybenzoic acid has shown that while heterocomplexes are dominant, equilibria with acid monomers, dimers, and oligomers coexist. rsc.org

Table 1: Expected FTIR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |

| O-H | Stretching (in dimer) | 2500-3300 (broad) | Confirmation of hydrogen bonding |

| C-H (aromatic) | Stretching | 3000-3100 | Presence of the benzene (B151609) ring |

| C-H (aliphatic) | Stretching | 2850-2960 | Presence of the heptyloxy chain |

| C=O | Stretching (in dimer) | 1680-1710 | Confirmation of the carboxylic acid dimer |

| C=C | Stretching (aromatic) | 1500-1600 | Aromatic ring skeletal vibrations |

| C-O | Stretching (ether) | 1200-1250 | Presence of the heptyloxy group |

| C-F | Stretching | 1100-1200 | Presence of the fluorine substituent |

Raman Spectroscopy for Phase Transition Analysis and Molecular Rearrangement

Raman spectroscopy is a complementary vibrational technique that is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for studying the hydrocarbon chain and the aromatic ring of this compound. Furthermore, Raman spectroscopy is an effective method for monitoring phase transitions in liquid crystalline materials, a property often exhibited by alkoxybenzoic acids. sigmaaldrich.com

As the temperature of a liquid crystalline material changes, it can undergo transitions between different mesophases (e.g., nematic, smectic) and the isotropic liquid phase. These phase transitions are accompanied by changes in molecular ordering and conformation, which can be detected as shifts in the position and changes in the width of Raman bands. researchgate.net For example, the C-H stretching vibrations of the heptyloxy chain and the skeletal vibrations of the aromatic ring are sensitive to the local environment and can provide information on the degree of molecular order.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound in both solution and the solid state. High-resolution ¹H, ¹³C, and ¹⁹F NMR provides detailed information about the chemical environment of each atom, while solid-state and two-dimensional NMR techniques offer insights into the crystal packing and complex structural assignments.

High-Resolution ¹H, ¹³C, and ¹⁹F NMR for Structural Confirmation

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the protons of the heptyloxy chain, and the acidic proton of the carboxylic acid group. The aromatic protons will appear as a complex multiplet pattern due to spin-spin coupling with each other and with the fluorine atom. The protons of the heptyloxy chain will exhibit characteristic multiplets, with the terminal methyl group appearing as a triplet. The acidic proton is typically a broad singlet and may be exchanged with deuterium (B1214612) in D₂O. For comparison, the ¹H NMR spectrum of 4-fluorobenzoic acid in DMSO-d₆ shows a multiplet for the aromatic protons and a singlet for the carboxylic acid proton. sigmaaldrich.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide a signal for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield chemical shift. The aromatic carbons will show distinct signals, with their chemical shifts influenced by the fluorine and heptyloxy substituents. The carbons of the heptyloxy chain will have signals in the aliphatic region of the spectrum. For 4-fluorobenzoic acid in DMSO, the carboxylic carbon appears around 166.8 ppm, and the aromatic carbons show signals influenced by the fluorine substituent. sigmaaldrich.com

¹⁹F NMR Spectroscopy: ¹⁹F NMR is a highly sensitive technique for directly observing the fluorine atom. The spectrum of this compound will show a single resonance for the fluorine atom, and its chemical shift will be indicative of its electronic environment. Coupling to nearby protons will result in a multiplet structure for this signal. The chemical shift of the fluorine atom provides valuable information for confirming the structure. For instance, the ¹⁹F NMR spectrum of 4-fluorobenzoic acid in acetone (B3395972) shows a signal at approximately -108 ppm. sigmaaldrich.com

Table 2: Predicted NMR Data for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Expected Multiplicity |

| ¹H | -COOH | > 10 | br s |

| ¹H | Aromatic-H | 6.8 - 8.2 | m |

| ¹H | -OCH₂- | ~ 4.0 | t |

| ¹H | -(CH₂)₅- | 1.3 - 1.8 | m |

| ¹H | -CH₃ | ~ 0.9 | t |

| ¹³C | -COOH | 165 - 175 | s |

| ¹³C | Aromatic C-F | 160 - 165 (d) | d |

| ¹³C | Aromatic C-O | 155 - 160 | s |

| ¹³C | Aromatic C-H | 110 - 135 | d |

| ¹³C | Aromatic C-COOH | 120 - 130 | s |

| ¹³C | -OCH₂- | 65 - 75 | t |

| ¹³C | -(CH₂)₅- | 20 - 35 | t |

| ¹³C | -CH₃ | ~ 14 | q |

| ¹⁹F | Aromatic C-F | -110 to -130 | m |

*Predicted chemical shifts are based on data for analogous compounds. Multiplicity: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad.

Solid-State NMR Studies for Crystal Packing and Dynamics

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of this compound in its crystalline form. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these interactions, which contain rich structural information. acs.org Techniques like Magic Angle Spinning (MAS) are employed to reduce line broadening and obtain higher resolution spectra.

For this compound, ¹³C and ¹⁹F ssNMR would be particularly informative. ¹³C ssNMR can reveal the presence of multiple crystallographically inequivalent molecules in the unit cell through the splitting of signals. nih.govnih.gov It can also provide insights into the conformation of the heptyloxy chain in the solid state. ¹⁹F ssNMR is highly sensitive to the local environment of the fluorine atom and can be used to probe intermolecular interactions, such as C-F···H hydrogen bonds, which can influence crystal packing. youtube.com Studies on other fluorinated aromatic compounds have demonstrated the utility of ssNMR in characterizing the chemical shift anisotropy, which is sensitive to the electronic structure and molecular orientation. youtube.com

Two-Dimensional NMR Techniques for Complex Structural Assignments

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C NMR signals of this compound, especially for the complex aromatic region and the overlapping signals of the heptyloxy chain.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network between protons, helping to assign the signals of the heptyloxy chain by tracing the correlations from the -OCH₂- group to the terminal methyl group. It would also help to delineate the coupling relationships between the aromatic protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. An HSQC spectrum would definitively link each proton of the heptyloxy chain and the aromatic ring to its corresponding carbon atom, greatly aiding in the assignment of the ¹³C spectrum. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons, such as the carbonyl carbon and the aromatic carbons bonded to the fluorine and oxygen atoms, by observing their correlations with nearby protons. nih.gov For instance, a correlation between the protons of the -OCH₂- group and the aromatic carbon C4 would confirm the position of the heptyloxy substituent.

¹H-¹⁹F HETCOR (Heteronuclear Correlation): Given the presence of fluorine, a ¹H-¹⁹F HETCOR experiment would be highly valuable. It would show correlations between the fluorine atom and nearby protons, confirming the position of the fluorine substituent on the aromatic ring and providing further structural confirmation.

Through the systematic application of these 2D NMR techniques, a complete and unambiguous assignment of all ¹H and ¹³C NMR signals of this compound can be achieved, providing a comprehensive picture of its molecular structure in solution.

Mass Spectrometry for Molecular Confirmation and Purity Assessment

Mass spectrometry is an essential analytical tool for the verification of the molecular structure and the assessment of the purity of synthesized compounds. It functions by measuring the mass-to-charge ratio (m/z) of ionized molecules, providing direct evidence of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental formula of a compound with high accuracy. nih.gov By providing an exact mass measurement, typically with an error of less than 5 ppm, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₁₄H₁₉FO₃), HRMS is the definitive method for confirming its molecular formula. The technique ionizes the molecule, often using electrospray ionization (ESI), and measures its mass with high precision. nih.gov The experimentally determined mass is then compared to the theoretically calculated mass, and a low mass error confirms the identity of the compound. This level of accuracy is critical for differentiating the target molecule from potential isomers or impurities.

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₉FO₃ |

| Nominal Mass | 254 Da |

| Monoisotopic Mass | 254.13182 Da |

| Theoretical [M+H]⁺ | 255.13909 Da |

| Theoretical [M-H]⁻ | 253.12454 Da |

X-ray Diffraction (XRD) for Crystalline and Mesophase Structures

X-ray diffraction (XRD) is the most powerful technique for elucidating the three-dimensional arrangement of atoms within a solid material. It is indispensable for studying both single crystals and polycrystalline or liquid crystalline phases.

Single Crystal X-ray Diffraction

Single Crystal X-ray Diffraction provides the most precise and unambiguous determination of a molecule's solid-state structure. By irradiating a single crystal with an X-ray beam, a unique diffraction pattern is produced, from which the exact atomic coordinates can be calculated. mdpi.com For aromatic carboxylic acids like this compound, this technique reveals critical details about intermolecular interactions. A common structural motif for benzoic acids is the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups. nih.gov Analysis of related compounds, such as 4-(4-Fluorophenoxy)benzoic acid, shows that molecules are linked into these dimers, which then arrange into a larger three-dimensional lattice. nih.gov This analysis provides precise data on bond lengths, bond angles, and the dihedral angle between the phenyl ring and the carboxyl group, offering insight into the molecule's conformation.

Powder X-ray Diffraction for Polymorphism and Mesophase Characterization

Powder X-ray Diffraction (PXRD) is used when large single crystals are not available or to study polycrystalline materials. It is also exceptionally useful for characterizing the various phases exhibited by liquid crystals. Compounds like 4-(Heptyloxy)benzoic acid are known to exhibit liquid crystalline phases (mesophases), such as nematic and smectic phases, at specific temperatures. sigmaaldrich.com PXRD patterns can distinguish between the sharp peaks of a crystalline solid and the more diffuse halos characteristic of isotropic liquids. For mesophases, PXRD reveals specific diffraction patterns, such as a diffuse wide-angle signal indicating liquid-like lateral spacing and sharp, low-angle reflections corresponding to the layer spacing in smectic phases. By performing PXRD measurements as a function of temperature, the transition temperatures and structural characteristics of the crystalline, smectic, and nematic phases of this compound can be determined.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to electronic transitions within a molecule. For this compound, the primary chromophore is the substituted benzene ring. The technique is used to study π→π* transitions associated with the aromatic system and n→π* transitions related to the carbonyl group of the carboxylic acid. The position of the absorption maximum (λmax) and the molar absorptivity are sensitive to the substituents on the benzene ring. The electron-donating heptyloxy group and the electron-withdrawing fluorine atom and carboxylic acid group influence the energy of the molecular orbitals, causing shifts in the absorption bands compared to unsubstituted benzoic acid.

Table 2: Typical Electronic Transitions for Substituted Benzoic Acids

| Transition Type | Typical Wavelength Range (nm) | Chromophore |

|---|---|---|

| π → π* | 230 - 280 | Substituted Benzene Ring |

Dielectric Spectroscopy for Molecular Dynamics and Relaxation Processes

Dielectric spectroscopy is a powerful method for investigating the rotational dynamics of polar molecules in response to an oscillating electric field. nih.gov This technique is particularly valuable for studying the molecular motions in different phases of liquid crystals. For this compound, which possesses a permanent dipole moment due to the fluorine, oxygen, and carboxyl groups, dielectric spectroscopy can probe distinct relaxation processes. In the liquid crystalline phases, molecular reorientations can be observed, such as the rotation of the molecule around its long axis and the tumbling motion of its short axis. Each relaxation process has a characteristic frequency and activation energy, providing detailed information about the viscosity of the medium and the motional freedom of the molecules in the nematic and smectic phases. nih.gov

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-(2-Fluorophenoxy)benzoic acid |

| 4-Fluorobenzoic acid |

| 4-(Heptyloxy)benzoic acid |

| 2-Fluoro-4-hydroxybenzoic acid |

| 4-(4-Fluorophenoxy)benzoic acid |

Computational and Theoretical Investigations of Molecular and Electronic Structure

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. For molecules like 2-Fluoro-4-(heptyloxy)benzoic acid, DFT calculations, often using hybrid functionals like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), are employed to predict a wide range of properties with a high degree of accuracy. nih.govvjst.vn These calculations form the basis for understanding the molecule's behavior at a quantum-mechanical level.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For this compound, this involves calculating the total energy of the molecule for various arrangements of its atoms and finding the geometry with the minimum energy. This optimized structure corresponds to the most probable conformation of the molecule in its ground state.

The presence of the flexible heptyloxy chain and the rotatable carboxyl group means that the molecule can exist in several different conformations. A detailed conformational analysis is crucial. For instance, studies on similar molecules like 2-fluoro-4-hydroxy benzoic acid have identified multiple stable conformers based on the orientation of the hydroxyl and carboxyl groups. mdpi.com For this compound, the key torsional angles would be around the C-O bonds of the ether linkage and the C-C bond connecting the carboxyl group to the benzene (B151609) ring. The relative energies of these conformers are calculated to identify the global minimum energy structure. In many benzoic acid derivatives, the molecules form hydrogen-bonded dimers, and computational studies often analyze both the monomeric and dimeric forms to understand their stability and structure. nih.gov

Table 1: Illustrative Optimized Geometrical Parameters for a Benzoic Acid Derivative (Based on related compounds) This table presents typical bond lengths and angles that would be calculated for this compound. The values are illustrative and based on findings for similar structures.

| Parameter | Bond/Angle | Calculated Value (Å or °) |

|---|---|---|

| Bond Length | C=O | ~1.21 Å |

| Bond Length | C-O (carboxyl) | ~1.36 Å |

| Bond Length | O-H (carboxyl) | ~0.97 Å |

| Bond Length | C-F | ~1.36 Å |

| Bond Length | C-O (ether) | ~1.37 Å |

| Bond Angle | O=C-O (carboxyl) | ~122° |

| Bond Angle | C-C-F | ~118° |

Prediction of Vibrational Spectra for Experimental Correlation

Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations predict the frequencies of the fundamental modes of vibration of the molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. The theoretical spectra are invaluable for interpreting experimental data. By comparing the calculated frequencies with the measured IR and Raman spectra, a detailed assignment of the observed vibrational bands to specific molecular motions (e.g., O-H stretching, C=O stretching, ring vibrations) can be made. nih.govnih.gov For substituted benzoic acids, it is noted that fluorine substitutions can significantly affect some vibrational frequencies compared to the parent benzoic acid. nih.gov

Table 2: Illustrative Vibrational Frequencies for a Substituted Benzoic Acid This table shows examples of calculated vibrational frequencies and their assignments, as would be determined for this compound.

| Assignment | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| O-H stretch (dimer) | ~2950 | ~2955 |

| C-H stretch (aromatic) | ~3070 | ~3075 |

| C=O stretch | ~1710 | ~1715 |

| C-F stretch | ~1250 | ~1255 |

HOMO-LUMO Analysis for Electronic Structure and Reactivity

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic properties and chemical reactivity of a molecule. vjst.vnvjst.vn The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity.

The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a key parameter that provides insight into the molecule's kinetic stability and chemical reactivity. orientjchem.org A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the oxygen atom of the heptyloxy group, while the LUMO is likely centered on the electron-withdrawing carboxyl group. orientjchem.org This distribution indicates that the initial sites for electrophilic and nucleophilic attacks can be predicted from the FMOs.

Natural Bond Orbital (NBO) Analysis for Charge Transfer Phenomena

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions. It provides a detailed picture of charge transfer, hyperconjugative interactions, and delocalization of electron density within the molecule. vjst.vnvjst.vn By analyzing the interactions between filled (donor) and vacant (acceptor) NBOs, the stability of the molecule can be quantified.

Molecular Electrostatic Potential (MEP) Mapping for Active Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. dergipark.org.trresearchgate.net The MEP is plotted onto the electron density surface of the optimized molecular geometry, with different colors representing different values of the electrostatic potential.

Red regions: Indicate negative electrostatic potential, rich in electron density. These are the most likely sites for an electrophilic attack. In this compound, these would be concentrated around the carbonyl oxygen and the ether oxygen atoms.

Blue regions: Indicate positive electrostatic potential, which is electron-poor. These are susceptible to nucleophilic attack. The most positive region is typically found around the acidic hydrogen of the carboxyl group.

Green regions: Represent neutral or near-zero potential.

The MEP map provides a clear and intuitive guide to the reactive behavior of the molecule, highlighting the regions most involved in intermolecular interactions. vjst.vnresearchgate.net

Atomic Charge Distribution Studies

Calculating the distribution of atomic charges throughout the molecule provides further insight into its electronic structure and reactivity. Methods like Mulliken population analysis or Natural Population Analysis (NPA) within the NBO framework are used to assign partial charges to each atom. researchgate.net

This analysis for this compound would reveal the electron-withdrawing effect of the fluorine atom and the carboxyl group, leading to positive charges on the adjacent carbon atoms. Conversely, the oxygen atoms of the carboxyl and ether groups would exhibit significant negative charges. The charge distribution helps in understanding the dipole moment of the molecule and complements the MEP analysis in identifying reactive sites.

Molecular Dynamics (MD) Simulations for Solution-Phase Behavior

Molecular dynamics simulations are a powerful tool for understanding the behavior of molecules in a condensed phase, such as in a solvent. These simulations can model the interactions between molecules and predict their collective behavior, such as self-association and the formation of larger assemblies.

The structure of this compound, featuring a carboxylic acid group, suggests a strong tendency for self-association through hydrogen bonding. Typically, two molecules will form a stable dimer, with the carboxylic acid groups facing each other. The stability of these dimers is highly dependent on the solvent environment.

In non-polar solvents, the formation of hydrogen-bonded dimers is highly favored as it is energetically more favorable for the polar carboxylic acid groups to interact with each other than with the non-polar solvent molecules. Conversely, in polar, protic solvents such as water or alcohols, the solvent molecules can compete for hydrogen bonding sites on the carboxylic acid. This competition can disrupt the formation of dimers, leading to a higher population of solvated monomers.

The presence of the 2-fluoro substituent can influence the acidity of the carboxylic proton and the strength of the hydrogen bonds. Studies on related fluorobenzoic acids indicate that the fluorine atom can engage in intramolecular interactions that affect the conformation of the carboxylic group. For instance, in 2-fluorobenzoic acid, both cis and trans conformers exist, with their relative energies influenced by intramolecular hydrogen bonding and steric effects. nih.govuc.pt

Table 1: Predicted Solvent Effects on the Dimerization of this compound

| Solvent Type | Expected Dimer Population | Dominant Interactions |

| Non-polar (e.g., hexane) | High | Carboxylic acid - Carboxylic acid hydrogen bonds |

| Polar aprotic (e.g., DMSO) | Intermediate to Low | Solvent-solute dipole-dipole interactions disrupting dimers |

| Polar protic (e.g., water, ethanol) | Low | Solvent competes for and forms hydrogen bonds with the carboxylic acid |

The amphiphilic nature of this compound, with its rigid polar head (the fluorobenzoic acid group) and a flexible non-polar tail (the heptyloxy chain), strongly suggests a propensity for self-assembly into ordered structures, particularly liquid crystals. Alkoxybenzoic acids are a well-known class of liquid crystals, and MD simulations can predict the types of phases they form. sigmaaldrich.com

MD simulations can be employed to predict how these molecules might arrange themselves at different concentrations and temperatures. nih.govrsc.org At low concentrations in a solvent, they might form micelles, while at higher concentrations, they are expected to form lamellar or nematic liquid crystalline phases. The simulations would model the interplay between the hydrogen bonding of the carboxylic acid groups, the van der Waals interactions of the heptyloxy tails, and the π-π stacking of the benzene rings. The fluorine atom can also introduce specific dipole-dipole interactions that may influence the packing of the molecules.

Quantum Chemical Calculations for Nonlinear Optical (NLO) Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in predicting the electronic properties of molecules, including their response to strong electromagnetic fields, which gives rise to nonlinear optical (NLO) phenomena.

The NLO response of a molecule is quantified by its polarizability (α) and, more importantly for NLO applications, its first hyperpolarizability (β). These properties describe how the electron cloud of a molecule is distorted by an external electric field. Large values of β are desirable for materials used in applications like frequency doubling of laser light.

Table 2: Representative Calculated NLO Properties for a Related Molecule (2,6-dibromo-3-chloro-4-fluoroaniline) using DFT researchgate.net

| Property | Definition | Calculated Value (a.u.) |

| Dipole Moment (μ) | (μx2 + μy2 + μz2)1/2 | 2.62 |

| Mean Polarizability (⟨α⟩) | (αxx + αyy + αzz)/3 | 148.3 |

| Anisotropy of Polarizability (⟨Δα⟩) | [((αxx-αyy)2 + (αyy-αzz)2 + (αzz-αxx)2 + 6αxy2)/2]1/2 | 11.5 |

| First Hyperpolarizability (β) | (βx2 + βy2 + βz2)1/2 | 1235.4 |

Note: These values are for a structurally different molecule and are presented to illustrate the output of such calculations.

The NLO response of an organic molecule is intrinsically linked to its molecular structure. A large first hyperpolarizability (β) is often found in molecules that have a "push-pull" electronic structure. This involves an electron-donating group and an electron-accepting group connected by a π-conjugated system.

In this compound:

The heptyloxy group (-OC7H15) acts as an electron-donating group , pushing electron density into the benzene ring.

The carboxylic acid group (-COOH) and the fluorine atom (-F) act as electron-accepting groups , pulling electron density from the ring.

The benzene ring provides the π-conjugated system through which this charge transfer can occur.

This intramolecular charge transfer upon excitation by a strong light source leads to a large change in the dipole moment, which is the origin of a high β value. Quantum chemical calculations can map the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to visualize this charge transfer. The HOMO is typically located on the donor side of the molecule, while the LUMO is on the acceptor side. A significant spatial separation of HOMO and LUMO is a good indicator of a strong NLO response. researchgate.net

Supramolecular Self Assembly and Intermolecular Interactions

Hydrogen Bonding Networks in Solution and Solid State

Hydrogen bonding is a predominant directional interaction in the self-assembly of 2-Fluoro-4-(heptyloxy)benzoic acid. The carboxylic acid moiety is a potent hydrogen bond donor and acceptor, leading to the formation of robust and predictable networks.

| Interaction Type | Donor | Acceptor | Typical Geometry |

| Carboxylic Acid Dimer | O-H (Carboxyl) | O=C (Carboxyl) | Cyclic, Planar |

Beyond self-assembly, the carboxylic acid group of this compound can form strong hydrogen bonds with other suitable molecules, particularly potent hydrogen bond acceptors like pyridine (B92270) and its derivatives. In such co-crystals, a strong O—H⋯N hydrogen bond is typically formed between the carboxylic acid proton and the nitrogen atom of the pyridine ring nih.govnih.gov. This interaction disrupts the self-dimerization of the benzoic acid in favor of the acid-base complex. The formation of these hydrogen-bonded complexes is a well-established strategy in crystal engineering to modify the physical and chemical properties of materials. For instance, co-crystals of substituted benzoic acids with bipyridyl compounds have been shown to form linear, hydrogen-bonded assemblies, creating novel supramolecular architectures nih.gov.

| Complex Type | Donor | Acceptor | Resulting Synthon |

| Acid-Pyridine Co-crystal | O-H (Carboxyl) | N (Pyridine) | Linear Acid-Base Pair |

The presence of a fluorine atom at the ortho-position to the carboxylic acid group has a notable electronic and steric influence on the hydrogen bonding capabilities of this compound. Fluorine is the most electronegative element, and its substitution on the benzene (B151609) ring withdraws electron density via the inductive effect, which can increase the acidity of the carboxylic proton. This enhanced acidity generally leads to stronger hydrogen bonds.

Non-Covalent Interactions Beyond Hydrogen Bonding

While hydrogen bonding is the primary organizing force, other weaker interactions play a crucial role in the fine-tuning of the three-dimensional structure of this compound.

The aromatic rings of this compound are capable of engaging in π-π stacking interactions. These interactions arise from the electrostatic attraction between the electron-rich π-systems of adjacent benzene rings. In the solid state, these stacking interactions often lead to the formation of columnar or layered structures.

The substitution of a fluorine atom can modulate these π-π interactions. While fluorine is electron-withdrawing, which can alter the quadrupole moment of the aromatic ring, some studies suggest that fluorine substitution can disrupt ideal π-π stacking due to electrostatic repulsion or steric effects rsc.org. However, detailed structural analysis of 2-fluorobenzoic acid has revealed that perfect π-π stacking between adjacent rings can occur, increasing the importance of C⋯C interactions in the crystal packing compared to unsubstituted benzoic acid nih.gov. The specific geometry of the stacking (e.g., face-to-face or offset) will depend on a delicate balance of electrostatic and dispersion forces.

| Interaction | Participating Groups | Typical Distance |

| π-π Stacking | Benzene Rings | 3.3 - 3.8 Å |

Influence of Heptyloxy Chain on Hydrophobicity and Packing

The seven-carbon heptyloxy chain plays a crucial role in modulating the hydrophobicity and solid-state packing of this compound. The long alkyl chain significantly increases the nonpolar character of the molecule, influencing its solubility and aggregation behavior.

The length of the alkoxy chain is a critical determinant of the resulting solid-state structure and mesogenic properties. For instance, in the series of 4-alkoxybenzoic acids, the transition from nematic to smectic-nematic liquid crystal behavior is observed as the chain length increases, typically around n=7 (heptyloxy) researchgate.net. This suggests that the heptyloxy chain in this compound is of sufficient length to promote a higher degree of ordering, likely leading to the formation of layered structures characteristic of smectic phases. The flexibility of the heptyloxy chain can also lead to conformational polymorphism, where different crystal structures can arise from different arrangements of the alkyl chain.

The table below summarizes the influence of alkyl chain length on the properties of similar alkoxybenzoic acids, providing a basis for understanding the role of the heptyloxy group.

| Property | Influence of Increasing Alkyl Chain Length |

| Hydrophobicity | Increases |

| Packing Efficiency | Can lead to micro-segregation into aliphatic and aromatic domains |

| Mesophase Behavior | Promotes the formation of more ordered phases (e.g., smectic) |

| Intermolecular Forces | Enhanced van der Waals interactions between alkyl chains |

Hierarchical Self-Assembly in Condensed Phases

The self-assembly of this compound is a hierarchical process, beginning with the formation of discrete molecular associates in solution that subsequently organize into more complex structures in the solid state.

Formation of Self-Associated Structures in Solution

In solution, the primary mode of self-association for benzoic acid and its derivatives is the formation of hydrogen-bonded dimers. The carboxylic acid groups of two molecules interact via a pair of O-H···O hydrogen bonds to form a stable, centrosymmetric cyclic dimer. This dimerization is a well-established phenomenon for carboxylic acids in nonpolar solvents.

For 4-alkoxybenzoic acids, this dimerization is the fundamental step in their self-assembly process cadrek12.org. The resulting dimer presents a more rigid, elongated (calamitic) shape, which is a prerequisite for the formation of liquid crystalline phases cadrek12.org. It is highly probable that this compound behaves similarly, forming stable hydrogen-bonded dimers in solution as the initial self-associated structure.

Beyond dimerization, studies on benzoic acid itself have shown that these primary dimers can further aggregate into higher-order structures, such as tetramers, through π-π stacking interactions between the aromatic rings researchgate.net. The presence of the electron-withdrawing fluorine atom and the electron-donating heptyloxy group in this compound would modulate the electronic properties of the aromatic ring, potentially influencing the strength and geometry of these aromatic interactions.

Correlation of Solution-Phase Associates with Crystal Form

The nature of the self-associated species present in solution can have a profound impact on the nucleation and growth of crystals, ultimately determining the resulting polymorphic form. The pre-formation of hydrogen-bonded dimers and potentially higher-order aggregates in solution means that these supramolecular synthons, rather than individual molecules, are the building blocks for crystallization.

Research on other benzoic acid derivatives has demonstrated a direct link between the solution-phase aggregates and the final crystal structure researchgate.net. The packing of these pre-formed dimers in the solid state gives rise to the observed crystal lattice. Different arrangements of these dimers can lead to different polymorphs, each with distinct physical properties.

The choice of solvent can influence the equilibrium between different solution-phase associates, thereby directing the crystallization towards a specific polymorphic outcome. Furthermore, the conformational flexibility of the heptyloxy chain can result in different dimer conformations in solution, which may then pack into different crystal forms, a phenomenon known as conformational polymorphism nih.gov. The specific interactions between the solvent and the heptyloxy chains can stabilize certain conformations, guiding the self-assembly process towards a particular solid-state architecture.

The following table outlines the hierarchical self-assembly process and its connection to the final crystal form.

| Stage of Self-Assembly | Dominant Interactions | Resulting Structure |

| Primary (in Solution) | O-H···O Hydrogen Bonding | Cyclic Dimers |

| Secondary (in Solution) | π-π Stacking, van der Waals | Higher-order aggregates (e.g., Tetramers) |

| Tertiary (Crystallization) | Packing of pre-formed associates | Polymorphic Crystal Forms |

Liquid Crystalline Lc Properties and Mesophase Behavior

Mesophase Characterization of 2-Fluoro-4-(heptyloxy)benzoic acid Derivatives

The characterization of the liquid crystalline phases of this compound derivatives involves a combination of thermal analysis and microscopy techniques to determine the temperatures at which phase transitions occur and to identify the nature of the mesophases.

Thermal Transitions and Enthalpy Changes

Differential Scanning Calorimetry (DSC) is a primary tool used to detect the phase transitions of liquid crystalline materials. By measuring the heat flow into or out of a sample as a function of temperature, DSC can identify the temperatures of transitions from the crystalline solid to a liquid crystal phase (melting), between different liquid crystal phases, and from a liquid crystal phase to the isotropic liquid state (clearing). The enthalpy change (ΔH) associated with each transition provides information about the degree of molecular ordering that is lost or gained.

For comparison, the thermal transitions of the non-fluorinated analogue, 4-(heptyloxy)benzoic acid, are well-documented. researchgate.netglobalscientificjournal.com It exhibits a nematic phase and a smectic C phase. The transition temperatures are presented in the table below.

| Transition | Temperature (°C) |

|---|---|

| Crystalline to Smectic C | 92 |

| Smectic C to Nematic | 98 |

| Nematic to Isotropic | 146 |

In a study of 4-(octyloxy)-3-fluorobenzoic acid (8OBAF), a compound with a similar structure to the target molecule, its thermal properties were compared to its non-fluorinated counterpart, 4-(octyloxy)benzoic acid (8OBA). This comparison highlights the influence of the lateral fluorine atom on the phase transitions.

| Compound | Transition | Temperature (°C) |

|---|---|---|

| 4-(octyloxy)benzoic acid (8OBA) | Cr → N | 107.5 |

| N → I | 147.5 | |

| 4-(octyloxy)-3-fluorobenzoic acid (8OBAF) | Cr → N | 108 |

| N → I | 128 |

Data sourced from a study on the effects of fluoro-substitution on hydrogen-bonded liquid crystals. researchgate.net

The data indicates that the introduction of the lateral fluorine atom in the 3-position lowers the clearing point of the nematic phase. This is a common effect of lateral substituents, which can disrupt the parallel alignment of the molecules, thereby destabilizing the mesophase.

Polarizing Optical Microscopy (POM) for Textural Analysis

Polarizing Optical Microscopy (POM) is an essential technique for the identification and characterization of liquid crystal phases. nih.gov Each type of mesophase exhibits a characteristic optical texture when viewed between crossed polarizers. These textures arise from the anisotropic nature of the liquid crystal, where the refractive index depends on the orientation of the molecules relative to the polarization of light.

When a liquid crystal sample is heated from its crystalline state, the appearance of a fluid, birefringent phase signals the transition to a mesophase. As the temperature is further increased, changes in the observed texture indicate transitions between different mesophases. Finally, at the clearing point, the sample becomes dark under crossed polarizers as it enters the optically isotropic liquid phase.

For calamitic (rod-shaped) liquid crystals like benzoic acid derivatives, the nematic phase is typically characterized by a "schlieren" or "marbled" texture. The schlieren texture features dark brushes that correspond to regions of orientational defects known as disclinations. The smectic A phase, which has a layered structure with the molecules aligned perpendicular to the layer planes, often shows a "focal-conic" texture. The smectic C phase, where the molecules are tilted within the layers, also exhibits a focal-conic texture, but it is often more broken or complex than that of the smectic A phase.

Identification of Nematic, Smectic (SmA, SmC), and Cholesteric Phases

Based on the behavior of analogous compounds, derivatives of this compound are expected to exhibit nematic and/or smectic phases.

Nematic Phase (N): This is the least ordered liquid crystal phase, characterized by long-range orientational order of the molecular long axes, but no positional order. As seen in 4-(heptyloxy)benzoic acid, a nematic phase is likely to be present. researchgate.net

Smectic A (SmA) and Smectic C (SmC) Phases: These phases possess a higher degree of order than the nematic phase, with the molecules organized into layers. In the SmA phase, the average molecular long axis is perpendicular to the layer planes. In the SmC phase, there is a uniform tilt of the molecular long axes with respect to the layer normal. 4-(heptyloxy)benzoic acid is known to exhibit a SmC phase. researchgate.net The introduction of a lateral fluoro substituent can influence the stability and type of smectic phase. Some studies suggest that an ortho-positioned fluorine atom can promote the formation of an intercalated smectic phase. nih.gov

Cholesteric Phase (N):* The cholesteric phase is a type of nematic phase that is formed by chiral molecules. The molecular directors are arranged in a helical structure. Since this compound is an achiral molecule, it will not form a cholesteric phase on its own. However, the introduction of a chiral center, for instance by derivatizing the carboxylic acid with a chiral alcohol, would be expected to induce a cholesteric phase.

Structure-Mesophase Relationship

The relationship between the molecular structure of a compound and its liquid crystalline properties is a central theme in the science of mesogenic materials. For derivatives of this compound, the presence and position of the fluoro substituent and the length of the heptyloxy chain are key structural features that determine the stability and type of the observed mesophases.

Influence of the Fluoro Substituent Position and Presence on Mesophase Stability and Range

The position of the fluoro substituent is critical. In the case of this compound, the fluorine is in a lateral position (ortho to the carboxylic acid). Lateral substituents generally lower the melting point and decrease the clearing temperature of the mesophase due to the increased molecular breadth, which weakens the lateral intermolecular attractions. nih.gov This is consistent with the observed decrease in the nematic-isotropic transition temperature for 4-(octyloxy)-3-fluorobenzoic acid compared to its non-fluorinated analogue. researchgate.net

Effect of the Heptyloxy Chain Length on Mesophase Type and Transition Temperatures

In a homologous series of 4-alkoxybenzoic acids, the length of the alkyl chain plays a crucial role in determining the mesomorphic properties. As the chain length increases, there is a general trend in the types of mesophases observed. Shorter chains tend to favor the formation of nematic phases, while longer chains promote the formation of more ordered smectic phases. This is because the longer, more flexible alkyl chains have a greater tendency to segregate from the rigid aromatic cores, leading to the layered structures characteristic of smectic phases. researchgate.net

For the 4-alkoxybenzoic acid series, compounds with shorter chains (e.g., methoxy (B1213986) to hexoxy) typically exhibit only a nematic phase. As the chain length increases to heptyloxy and beyond, smectic phases (often SmC and/or SmA) appear in addition to the nematic phase. researchgate.net The clearing temperatures within a homologous series often show an alternating effect, with odd-numbered chains having slightly different transition temperatures than even-numbered chains, before leveling off or decreasing for very long chains. The stability of the smectic phases generally increases with increasing chain length.

Therefore, for the 2-fluoro-4-alkoxybenzoic acid series, it is expected that increasing the chain length beyond seven carbons would further stabilize smectic phases and potentially lead to the disappearance of the nematic phase in favor of purely smectogenic behavior.

Impact of Core Polarity on Mesophase Induction

The introduction of a fluorine atom into the aromatic core of 4-(heptyloxy)benzoic acid to form this compound significantly alters the molecule's polarity. This lateral substitution has a pronounced effect on the resulting mesophase behavior. The fluorine atom, being highly electronegative, modifies the electron density distribution within the molecular core. This change in polarity can influence the intermolecular forces, such as dipole-dipole interactions, which are crucial for the formation and stability of liquid crystalline phases.

Research on related benzoic acid derivatives has shown that lateral substitutions can tune mesomorphic properties. For instance, in bent-core liquid crystals based on a 3-hydroxybenzoic acid central core, lateral substitutions are a key strategy for modifying the mesomorphic behavior, leading to the formation of various columnar, lamellar, and nematic phases. researchgate.net While direct studies on the core polarity of this compound are not extensively detailed in the provided results, the principles from analogous systems suggest that the fluoro-substitution plays a critical role in defining the type and temperature range of the mesophases observed.

Hydrogen-Bonded Liquid Crystals (HBLCs) derived from this compound

Design and Characterization of HBLC Systems

Hydrogen-bonded liquid crystals (HBLCs) represent a significant class of self-assembling materials where the primary driving force for mesophase formation is the hydrogen bond. Benzoic acid derivatives, including this compound, are excellent building blocks for HBLCs due to the ability of their carboxylic acid groups to form stable hydrogen-bonded dimers.

The design of HBLC systems using this compound involves its combination with other complementary molecules, often containing a hydrogen bond acceptor group like a pyridine (B92270) or an imidazole. The resulting supramolecular complex exhibits liquid crystalline properties that are distinct from the individual components. Characterization of these systems is typically performed using techniques such as polarizing optical microscopy (POM) to identify the texture of the mesophases, differential scanning calorimetry (DSC) to determine the phase transition temperatures and associated enthalpy changes, and X-ray diffraction (XRD) to elucidate the molecular arrangement within the mesophase.

Binary and Multi-Component LC Mixtures Incorporating 4-(Heptyloxy)benzoic acid

Binary and multi-component mixtures are often formulated to achieve specific liquid crystalline properties not attainable with single-component systems. The incorporation of this compound into mixtures with its non-fluorinated analog, 4-(heptyloxy)benzoic acid, and other mesogenic or non-mesogenic components allows for the fine-tuning of mesophase behavior.

For instance, 4-(heptyloxy)benzoic acid is known to exhibit nematic and smectic phases. sigmaaldrich.com When mixed with its fluorinated counterpart, the differences in polarity and molecular packing can lead to either the enhancement or suppression of certain phases, or the induction of entirely new mesophases. The study of such mixtures provides valuable insights into the role of specific molecular interactions in dictating the macroscopic properties of the liquid crystal.

| Compound | Formula | Molecular Weight ( g/mol ) | Phase Transition Temperatures (°C) |

| 4-(Heptyloxy)benzoic acid | C₁₄H₂₀O₃ | 236.31 | Crystalline to Isotropic: 146; Nematic to Isotropic: 98; Nematic to Smectic: <92 sigmaaldrich.com |

| This compound | C₁₄H₁₉FO₃ | 254.30 | Not available in search results |

Induced Mesomorphism and Phase Stabilization through Intermolecular Interactions

A key phenomenon observed in HBLC systems is induced mesomorphism, where a liquid crystalline phase is formed in a mixture of two components, neither of which may be mesogenic on its own. The formation of strong and directional intermolecular hydrogen bonds between the carboxylic acid group of this compound and a suitable hydrogen bond acceptor is the primary mechanism for this induction.

These intermolecular interactions lead to the formation of a supramolecular complex with a shape anisotropy (e.g., rod-like) that is sufficient to promote the formation of a liquid crystalline phase upon heating. Furthermore, these hydrogen bonds contribute significantly to the thermal stability of the resulting mesophase. The presence of the fluorine atom in this compound can further influence these interactions, potentially leading to different induced phases or enhanced stability compared to systems based on the non-fluorinated analog. For example, the incorporation of an acid can induce liquid-crystalline phases in other systems, such as the acidichromism effect observed in spiropyran compounds. rsc.org The robust intermolecular interactions, such as S⋯S interactions in alkylthio-substituted benzoic acids, have been shown to affect the type of smectic clusters in the cybotactic nematic phase, highlighting the importance of specific intermolecular forces in phase determination. rsc.org

Advanced Material Applications Derived from Research Findings

Applications in Optoelectronic and Photonic Devices

The inherent properties of 2-Fluoro-4-(heptyloxy)benzoic acid, particularly its capacity to form liquid crystalline phases, make it a prime candidate for various optoelectronic and photonic devices. The interplay between its fluorine substitution and the long alkyl chain is central to its utility in these high-performance applications.

Benzoic acid derivatives are fundamental components in the formulation of liquid crystal (LC) mixtures used in modern display technologies. nih.gov The performance of these displays is highly dependent on the physical and electro-optical properties of the constituent LC molecules. The molecular design of this compound incorporates features specifically aimed at enhancing these properties.

The development of materials capable of undergoing reversible changes upon light stimulation is a key goal for optical switching and data storage technologies. Research on compounds structurally analogous to this compound has shown significant promise in this area. Specifically, studies on 2-Fluoro-4-hydroxy benzoic acid have demonstrated the feasibility of controlled conformational switching using light. researchgate.netmdpi.com

In experiments where 2-Fluoro-4-hydroxy benzoic acid was isolated in an argon matrix, near-infrared laser irradiation was used to induce a reversible change between two different molecular conformations (conformers). researchgate.netmdpi.com One stable conformer could be converted to a higher-energy form upon selective irradiation of its hydroxyl group's vibrational overtone. researchgate.net This higher-energy state could then be switched back to the original state, a process that could be greatly accelerated by applying laser light of a different, specific wavelength. researchgate.net This process of selective, light-induced conformational change is the fundamental principle of an optical switch. The structural similarity between the studied hydroxy derivative and the heptyloxy target compound suggests that this compound could exhibit comparable photoswitchable behavior, making it a strong candidate for the design of materials for optical information processing and storage.

Photoluminescent liquid crystals (PLLCs) are an emerging class of materials that combine the properties of liquid crystals with the ability to emit light, opening doors for novel display and sensing applications. Research on related alkanoyloxy benzoic acids has shown that these molecules possess inherent photoluminescent properties. nih.gov

When excited with UV light, these benzoic acid derivatives exhibit broad photoluminescence emission spectra, typically in the blue-to-green region of the visible spectrum (410–575 nm). nih.gov A key finding from this research is that the emission characteristics are influenced by the length of the terminal alkyl chain; as the chain length increases, a red shift (a shift to longer wavelengths) is observed in the emitted light. nih.gov This established structure-property relationship strongly suggests that this compound, with its seven-carbon alkoxy chain, would also function as a photoluminescent material. Its potential to self-assemble into ordered liquid crystal phases while simultaneously emitting light makes it a promising building block for the development of PLLCs.

Table 1: Optical Properties of Related Alkanoyloxy Benzoic Acid Derivatives

| Property | Observation | Scientific Context |

|---|---|---|

| UV Absorption | An absorption band is observed around 265 nm. A slight blue shift occurs as the alkyl side chain length increases. | This absorption is attributed to electronic transitions within the benzoic acid core. The blue shift may be due to steric hindrance from the longer alkyl chain. nih.gov |

| Photoluminescence (PL) | Broad emission spectra are observed in the range of 410–575 nm upon excitation at 320 nm. | The materials are inherently fluorescent, a key requirement for PLLCs. nih.gov |

| Emission Shift | A red shift in the peak emission wavelength is observed as the length of the alkyl side chain increases. | This demonstrates that the optical properties can be tuned by modifying the molecular structure, specifically the alkoxy chain length. nih.gov |

| Energy Band Gap | The optical energy band gap was found to be in the range of 4.14 eV to 4.33 eV, increasing with alkyl chain length. | The band gap is a fundamental electronic property that influences the absorption and emission wavelengths of the material. nih.gov |

Nonlinear Optical (NLO) Materials Development

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. This property is the basis for technologies that can change the frequency of light, making them essential for optical communications, signal processing, and laser development. The molecular structure of this compound incorporates several key features that are desirable for creating NLO materials.

The design of effective NLO materials relies on established molecular engineering principles. A common strategy involves creating molecules with a specific arrangement of electron-donating and electron-withdrawing groups connected by a π-conjugated system (like a benzene (B151609) ring). This arrangement facilitates the polarization of the molecule's electron cloud under an intense light field, leading to a strong NLO response.

The specific molecular architecture of this compound offers several avenues for tuning its potential NLO properties. Each component of the molecule plays a distinct role in defining its bulk characteristics.

The Benzoic Acid Core: This rigid core provides the necessary π-conjugated system and, crucially, the carboxylic acid group. This group facilitates the formation of hydrogen-bonded dimers. This self-assembly creates supramolecular structures that can exhibit enhanced NLO effects compared to individual molecules. nih.gov

The Heptyloxy Chain: The long, flexible alkyl chain is primarily responsible for inducing and stabilizing liquid crystal phases. nih.gov The specific nature of the mesophase (e.g., nematic, smectic) influences the macroscopic alignment of the molecules, which is critical for achieving a non-zero bulk NLO response. The length of this chain can be varied to control the temperature range and type of the mesophase.